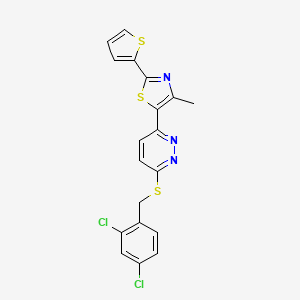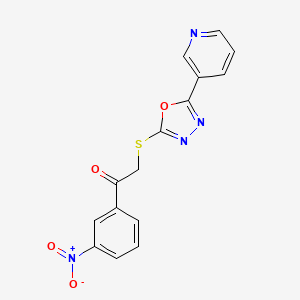
1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-2-phenylethyl)-N-(4-(methylsulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Triazole derivatives, including structures similar to the specified compound, have been widely explored for their unique chemical properties and reactivity. For example, the study of triazoles' reactions with formaldehyde and triflamide showcases the potential for generating diverse molecular structures, which could be applicable in synthesizing novel organic compounds with specific functions (Shainyan & Meshcheryakov, 2015). Such research underlines the adaptability of triazole derivatives in chemical synthesis, suggesting the utility of the specified compound in developing new materials or pharmaceutical agents.
Structural Studies and Molecular Interactions
The structural analysis of nimesulide triazole derivatives, including those with methanesulfonamide groups, reveals the significance of intermolecular interactions in determining the molecular assembly and properties of these compounds. The study conducted by Dey et al. (2015) on nimesulide triazole derivatives provides insights into how substitution patterns affect supramolecular assembly, hinting at the potential for designing molecules with tailored physical and chemical properties (Dey et al., 2015). This is particularly relevant for the development of materials with specific functionalities, including drug delivery systems or novel catalysts.
Pharmacological Applications
While direct studies on the pharmacological applications of the specified compound are not available, the exploration of similar triazole and sulfonyl derivatives in medicinal chemistry provides a basis for speculation. Triazole derivatives have been investigated for their antimicrobial properties, as seen in the work by Sahin et al. (2012), where triazole compounds containing morpholine moiety were evaluated as antimicrobial agents (Sahin et al., 2012). Additionally, triazole derivatives with methylsulfonyl groups have been studied for their cytotoxic and antimicrobial activities, suggesting the potential of the specified compound in similar pharmacological contexts (Sumangala et al., 2012).
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(4-methylsulfonylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-27(25,26)15-9-7-14(8-10-15)19-18(24)16-11-22(21-20-16)12-17(23)13-5-3-2-4-6-13/h2-11,17,23H,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKQVFAXUQKPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2612854.png)
![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)
![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid](/img/structure/B2612862.png)

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)

